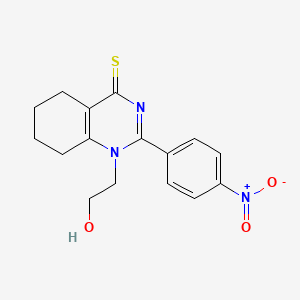
1-(2-hydroxyethyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-hydroxyethyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the quinazoline family and has been shown to possess unique biochemical and physiological properties that make it an attractive target for further investigation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Stereochemical Studies
- The compound is a derivative of tetrahydroquinoline used in stereochemical studies, where its relative configurations and predominant conformations are determined through NMR spectroscopy, quantum chemical calculations, and X-ray diffraction (Heydenreich et al., 2003).
Cyclized Substituted Thioureas
- Tetrahydroquinazoline-2-thiones, which are structurally related to the compound , have been prepared and suggested to possess antithyroidal, antitubercular, and antifungal properties (Orth & Jones, 1961).
Synthesis and Antiarrhythmic Properties
- Similar tetrahydroisoquinoline derivatives have been synthesized and studied for their antiarrhythmic properties, indicating potential cardiovascular applications (Markaryan et al., 2000).
Diastereoselective Synthesis
- The compound is related to tetrahydroquinoline derivatives synthesized diastereoselectively for potential pharmaceutical applications (Bunce et al., 2001).
Anticancer and Antioxidant Properties
- Certain tetrahydroisoquinoline derivatives with a nitrophenyl group have shown anticancer activity against specific cancer cell lines and also possess antioxidant properties (Sayed et al., 2022).
Selective Androgen Receptor Modulators
- Tetrahydroquinolines, closely related to the compound, have been explored as nonsteroidal selective androgen receptor modulators, demonstrating the importance of specific functional groups for binding and activity (Nagata et al., 2012).
Silyl Modification for Biomedical Applications
- Derivatives of hydroxyethyl tetrahydroquinoline have been modified with silyl groups, enhancing their penetration through the plasma membrane and showing potential as antitumor, antibacterial, and antifungal agents (Zablotskaya et al., 2018).
Potential Against SARS-CoV-2 Proteins
- A novel tetrahydroquinazoline derivative has shown promise against SARS-CoV-2 proteins, offering a potential pathway for COVID-19 treatment (Krysantieva et al., 2023).
Eigenschaften
IUPAC Name |
1-(2-hydroxyethyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-10-9-18-14-4-2-1-3-13(14)16(23)17-15(18)11-5-7-12(8-6-11)19(21)22/h5-8,20H,1-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJPQCWLYYXUIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CCO)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(4-Chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]ethenesulfonamide](/img/structure/B2535645.png)
methanone](/img/structure/B2535649.png)
![5-bromo-6-chloro-N-[2-(3-fluorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2535650.png)
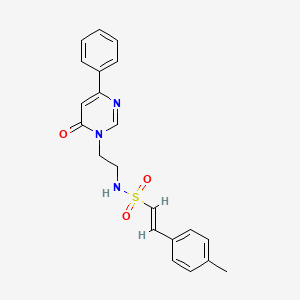

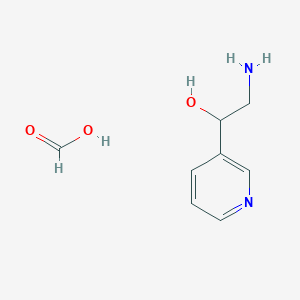

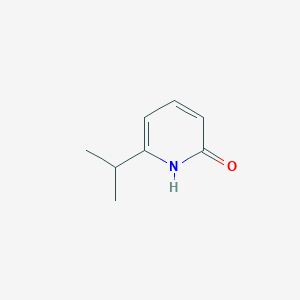



![tert-Butyl 3-[(pyridin-2-ylmethyl)amino]propanoate](/img/structure/B2535664.png)
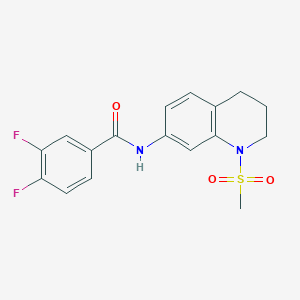
![2-[[5-Butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2535667.png)